(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a nitrophenyl-furan moiety, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the individual components. The fluorobenzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the nitrophenyl-furan moiety can be synthesized via a Suzuki coupling reaction. The final step involves the condensation of these components with imidazolidine-2,4-dione under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a suitable catalyst and solvent system can enhance the reaction rate and product purity. Optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium on carbon, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include nitro derivatives, amine derivatives, and substituted benzyl compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
(5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidine-2,4-dione derivatives and fluorobenzyl-containing molecules. Examples include:
- 3-(4-fluorobenzyl)-5-methylideneimidazolidine-2,4-dione
- 3-(4-chlorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-3-(4-fluorobenzyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorobenzyl group and a nitrophenyl-furan moiety enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
(5Z)-3-[(4-fluorophenyl)methyl]-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5/c22-14-7-5-13(6-8-14)12-24-20(26)17(23-21(24)27)11-15-9-10-19(30-15)16-3-1-2-4-18(16)25(28)29/h1-11H,12H2,(H,23,27)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBLOPGWNGUKBE-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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